Ro 48-8071 Ro 48-8071 Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a Ro 48-8071(1+).
Brand Name: Vulcanchem
CAS No.: 161582-11-2
VCID: VC0003314
InChI: InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
SMILES: CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Molecular Formula: C23H27BrFNO2
Molecular Weight: 448.4 g/mol

Ro 48-8071

CAS No.: 161582-11-2

Cat. No.: VC0003314

Molecular Formula: C23H27BrFNO2

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Ro 48-8071 - 161582-11-2

Specification

Description Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a Ro 48-8071(1+).
CAS No. 161582-11-2
Molecular Formula C23H27BrFNO2
Molecular Weight 448.4 g/mol
IUPAC Name (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Standard InChI InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3
Standard InChI Key CMYCCJYVZIMDFU-UHFFFAOYSA-N
SMILES CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Canonical SMILES CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C
Appearance Assay:≥95%A solution in methyl acetate

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